molecular formula C3H2BrN3O2 B1384150 4-Bromo-5-nitro-1H-imidazole CAS No. 6963-65-1

4-Bromo-5-nitro-1H-imidazole

Cat. No. B1384150
CAS RN: 6963-65-1
M. Wt: 191.97 g/mol
InChI Key: KSEFBYAEHWXHLM-UHFFFAOYSA-N
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Description

4-Bromo-1H-imidazole is a heterocyclic building block containing an imidazole ring . It is a key component in various functional molecules used in everyday applications .


Synthesis Analysis

The synthesis of 4-Bromo-5-nitro-1H-imidazole involves the reaction of 4-Bromo-1H-imidazole with concentrated nitric acid in concentrated sulfuric acid at 110° C for 1 hour . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The reaction of 4-Bromo-1H-imidazole with concentrated nitric acid in concentrated sulfuric acid at 110° C for 1 hour results in the formation of 4-Bromo-5-nitro-1H-imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Chemical Synthesis and Reactions

4-Bromo-5-nitro-1H-imidazole and its derivatives are extensively studied in the field of chemical synthesis and reactions. For instance, research conducted by Rao, C. G. Rao, and Singh (1994) focused on the regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media. They discovered that the reaction with reactive alkylating agents resulted in the predominant formation of different isomers at varying temperatures, highlighting the compound's reactive nature under different conditions (Rao, Rao, & Singh, 1994).

Additionally, Chauvière, Jaud, and Rameau (1995) explored the crystal structures of derivatives of 4-bromo-5-nitro-1H-imidazole, obtained through nucleophilic substitution reactions. Their research contributes to the understanding of the compound's structure and potential applications in designing new molecular frameworks (Chauvière, Jaud, & Rameau, 1995).

Biological Evaluation

In the field of biology, Hasan, Lambert, and Srivastava (1990) synthesized and evaluated 5-substituted-4-nitroimidazole ribonucleosides, which included derivatives of 4(5)-bromo-5(4)-nitro-1-β-D-ribofuranosylimidazoles. Their research aimed at understanding the cytotoxic effects of these compounds, which is crucial for potential applications in medical research (Hasan, Lambert, & Srivastava, 1990).

Crystallography and Molecular Studies

Wagner, Rwierczek, and Kubicki (2007) conducted a study on the crystal packing of two 5-substituted 2-methyl-4-nitro-1H-imidazoles, which provided insights into the molecular structures and interactions of these compounds. Their research is significant for understanding the compound's properties in solid-state and could be applied in materials science (Wagner, Rwierczek, & Kubicki, 2007).

Safety And Hazards

Exposure to 4-Bromo-5-nitro-1H-imidazole should be limited. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

4-bromo-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEFBYAEHWXHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219898
Record name 4-Bromo-5-nitro-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-nitro-1H-imidazole

CAS RN

6963-65-1
Record name NSC 54255
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Record name 6963-65-1
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Record name 4-Bromo-5-nitro-1H-imidazole
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Record name 4-bromo-5-nitro-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BS Samant, MG Sukhthankar - Bioorganic & medicinal chemistry letters, 2011 - Elsevier
… A cost effective oxyhalogenation method was applied to obtain 4-chloro-5-nitro-1H-imidazole (3a) and 4-bromo-5-nitro-1H-imidazole (3b) by using hydrogen peroxide and …
Number of citations: 37 www.sciencedirect.com
M Akbar, A Amin, T Khalil, MS Iqbal, A Nazir… - Allelopath …, 2021 - researchgate.net
We investigated the antibacterial activity of alligator weed (Alternanthera philoxeroides) organic extracts against three bacterial phytopathogens (Erwinia carotovora, Ralstonia …
Number of citations: 9 www.researchgate.net

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